molecular formula C19H24O5 B12321883 (6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate

(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate

Cat. No.: B12321883
M. Wt: 332.4 g/mol
InChI Key: HMSQLCOJKRNFGH-UHFFFAOYSA-N
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Description

The compound (6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzogbenzofuran-4-yl) 2-methylprop-2-enoate is a complex organic molecule with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the benzofuran core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : Various functional groups such as hydroxyl, methylidene, and oxo groups are introduced through specific reactions like oxidation, reduction, and substitution.
  • Esterification : The final step involves the esterification of the benzofuran derivative with 2-methylprop-2-enoic acid under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction : The oxo group can be reduced to form an alcohol.
  • Substitution : The methylidene group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
  • Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
  • Reduction : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
  • Substitution : Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : It can be used as a building block for the synthesis of more complex molecules.
  • Biology : Its biological activity can be studied to develop new drugs or therapeutic agents.
  • Medicine : Potential applications in the treatment of diseases due to its pharmacological properties.
  • Industry : It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of (6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzogbenzofuran-4-yl) 2-methylprop-2-enoate lies in its complex structure and the diverse functional groups it contains. This allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3

InChI Key

HMSQLCOJKRNFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O

Origin of Product

United States

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